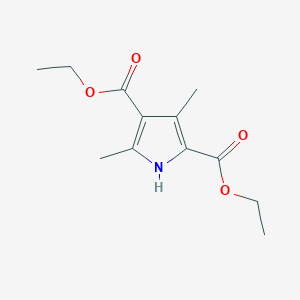
6-氯喹喔啉-2,3-二醇
描述
6-Chloroquinoxaline-2,3-diol is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . This compound can be used as a glycine receptor antagonist, which has potential applications as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics .
Molecular Structure Analysis
The InChI code for 6-Chloroquinoxaline-2,3-diol is 1S/C8H5ClN2O2/c9-4-1-2-5-6 (3-4)11-8 (13)7 (12)10-5/h1-3H, (H,10,12) (H,11,13) . The InChI key is RNOLFZACEWWIHP-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
6-Chloroquinoxaline-2,3-diol is stored at room temperature .
科学研究应用
抗微生物和抗癌活性
6-氯喹喔啉-2,3-二醇及其衍生物已被探索其在抗微生物和抗癌应用中的潜力。研究表明合成了新的衍生物,对细菌和癌细胞株表现出有希望的活性。例如,Podila和Omprakash(2020)合成了新的衍生物,显示出显著的抗细菌和抗癌活性,突显了这些化合物中喹喔啉的重要性(Podila & Omprakash, 2020)。同样,El-Atawy等人(2019)合成了新的喹喔啉,显示出显著的抗细菌活性,一些衍生物还表现出相当大的抗真菌活性(El-Atawy et al., 2019)。
化学合成和分子设计
6-氯喹喔啉-2,3-二醇衍生物的化学合成一直是一个关注领域,研究人员正在开发新的方法,并探索与各种化合物的反应。例如,Obafemi和Pfleiderer(2004)致力于合成3-氯-2-(氰亚甲基)-1,2-二氢喹喔啉衍生物,展示了与马隆二腈和乙基氰乙酸酯的多种反应(Obafemi & Pfleiderer, 2004)。此外,Ammar等人(2020)开发了新的磺酰喹喔啉衍生物,突出它们潜在的抗微生物活性,并提供了分子对接研究的见解(Ammar et al., 2020)。
在抗结核病和抗病毒研究中的潜力
研究还探讨了6-氯喹喔啉-2,3-二醇衍生物在治疗特定疾病如结核病和病毒感染中的潜在用途。Jaso等人(2003)合成了2-乙酰和2-苯甲酰-6(7)-取代喹喔啉1,4-二-N-氧化物衍生物,显示出有希望的体外抗结核活性(Jaso et al., 2003)。Shahinshavali等人(2020)探索了3-炔基取代的2-氯喹喔啉衍生物对抗COVID-19的潜力,利用体外评估确定它们的结合亲和力(Shahinshavali et al., 2020)。
作用机制
6-Chloroquinoxaline-2,3-diol and its derivatives have been studied for their potential as histone deacetylase inhibitors . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This mechanism is important for transcription regulation, cell cycle progression, and developmental events. Histone deacetylase inhibitors are considered promising drugs for cancer treatment .
安全和危害
未来方向
The future directions of 6-Chloroquinoxaline-2,3-diol research could involve further exploration of its potential as a histone deacetylase inhibitor, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action, potential therapeutic benefits, and safety profile.
属性
IUPAC Name |
6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLFZACEWWIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064436 | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-79-8 | |
| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)
![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)









![(E)-[(7E)-7-hydrazinylidene-2,2,6,6-tetramethylcycloheptylidene]hydrazine](/img/structure/B512136.png)
![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
